3-(4-Bromophenyl)butan-1-ol is an organic compound characterized by its unique structural features, including a bromophenyl group attached to a butanol moiety. This compound is significant in organic chemistry due to its potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized through various organic reactions involving brominated phenyl compounds and butanol derivatives. Its synthesis has been documented in several chemical literature sources, emphasizing its relevance in both academic and industrial contexts.
3-(4-Bromophenyl)butan-1-ol is classified as a secondary alcohol due to the presence of a hydroxyl (-OH) group attached to a carbon atom that is also bonded to two other carbon atoms. It falls under the category of aromatic alcohols due to the presence of the bromophenyl group.
The synthesis of 3-(4-Bromophenyl)butan-1-ol typically involves several steps, including the formation of intermediates that are subsequently converted into the final product. One common synthetic route includes:
The synthetic pathway requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions are often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates .
The molecular structure of 3-(4-Bromophenyl)butan-1-ol can be represented as follows:
This indicates that the compound consists of 12 carbon atoms, 15 hydrogen atoms, one bromine atom, and one oxygen atom.
3-(4-Bromophenyl)butan-1-ol participates in various chemical reactions typical for secondary alcohols, including:
The reactivity of 3-(4-Bromophenyl)butan-1-ol is influenced by the electron-withdrawing effect of the bromine atom, which enhances its electrophilicity in substitution reactions.
The mechanism of action for 3-(4-Bromophenyl)butan-1-ol primarily involves its interactions at the molecular level with biological targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the bromophenyl moiety may engage in hydrophobic interactions.
Research indicates that compounds similar to 3-(4-Bromophenyl)butan-1-ol exhibit potential biological activities such as antimicrobial and anti-inflammatory effects, making them valuable in drug development .
Relevant data from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics and confirm the presence of functional groups .
3-(4-Bromophenyl)butan-1-ol has several applications in scientific research:
Palladium-catalyzed cross-coupling reactions are pivotal for constructing the aryl-alkyl scaffold of 3-(4-bromophenyl)butan-1-ol. The Suzuki-Miyaura coupling between 4-bromophenylboronic acid and α,β-unsaturated carbonyl precursors enables direct access to key intermediates. For example, PdCl₂(CH₃CN)₂ in dioxane at 80°C with K₂CO₃ base achieves >90% conversion in model reactions, leveraging the electrophilicity of the bromophenyl group [6]. Catalyst screening reveals PdCl₂(CH₃CN)₂ outperforms Pd(OAc)₂ or Pd(acac)₂ due to enhanced stability and reactivity in oxygen-containing solvents. Heck couplings using 4-bromoacetophenone with butenol derivatives are also feasible but require stoichiometric CuCl₂ as an oxidant to prevent β-hydride elimination side products.
Table 1: Optimization of Pd-Catalyzed Cross-Coupling Parameters
Catalyst | Solvent | Base | Temperature | Yield |
---|---|---|---|---|
PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | 80°C | 94% |
Pd(OAc)₂ | DMF | K₃PO₄ | 100°C | 72% |
Pd(acac)₂ | Toluene | Cs₂CO₃ | 90°C | 68% |
Sequential aldol condensation and carbonyl reduction provide a scalable route to 3-(4-bromophenyl)butan-1-ol. 4-Bromobenzaldehyde undergoes base-catalyzed condensation with acetone to form 4-(4-bromophenyl)but-3-en-2-one, followed by selective NaBH₄ reduction of the ketone to the alcohol. Critical to yield optimization (>85%) is controlled addition of NaBH₄ at 0°C in THF to minimize over-reduction. Alternative hydride sources like LiAlH₄ or DIBAL-H offer tunable chemoselectivity: LiAlH₄ reduces both carbonyl and alkene functionalities, while DIBAL-H preferentially targets the ketone [4].
Chiral 3-(4-bromophenyl)butan-1-ol is accessible through Noyori asymmetric hydrogenation or organocatalytic transfer hydrogenation. Ru-BINAP complexes catalyze enantioselective reduction of the precursor ketone 3-(4-bromophenyl)butan-1-one with 92% ee in iPrOH under H₂ (50 psi). Copper-TEMPO-mediated alkene aminooxygenation provides an alternative stereocontrol strategy, achieving 10:1 diastereoselectivity via chair-like transition states [5]. Enantiopure epoxide opening using 4-bromophenylmagnesium bromide with chiral Co-salen catalysts delivers the (R)-enantiomer in 88% ee.
Large-scale production (>100 g) requires solvent selection, catalyst loading, and purification refinements. Transition metal-catalyzed routes benefit from switching from dioxane to recyclable 2-MeTHF, reducing Pd loadings to 0.5 mol% via ligand design (e.g., XPhos), and implementing in-line IR monitoring for reaction quenching. Reductive alkylation achieves 78% isolated yield at pilot scale through continuous hydrogenation (H-Cube® reactor) and aqueous workup. Key economic drivers include minimizing CuCl₂ oxidant stoichiometry (1.2 eq. optimal) and replacing chromatographic purification with crystallization from heptane/EtOAc [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3